Loratadine

Overview

Description

Loratadine is an antihistamine that reduces the effects of natural chemical histamine in the body. Histamine can produce symptoms of sneezing, itching, watery eyes, and runny nose. Loratadine is used to treat sneezing, runny nose, watery eyes, hives, skin rash, hay fever, itching, and other cold or allergy symptoms .

Synthesis Analysis

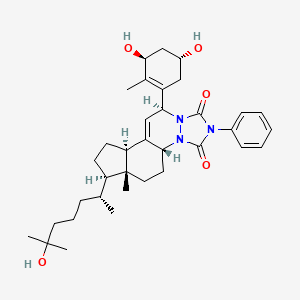

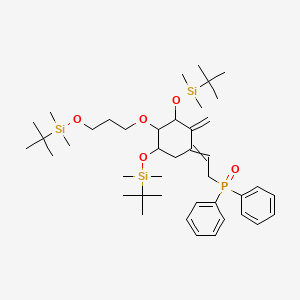

Loratadine is synthesized using 2-cyano-3-methylpyridine as the starting material. It undergoes Ritter reaction under acidic conditions, then undergoes alkylation reaction under the catalysis of alkali, and then undergoes phosphorus oxychloride deprotection and Grignard reaction, cyclization reaction, and ethyl chloroformate substitution reaction . Another synthesis process includes adding P2O5 into polyphosphoric acid ester through stirring at 175-240 deg.c to obtain homogeneous system .Molecular Structure Analysis

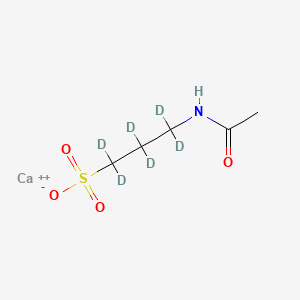

The crystal structure of the metastable form II of loratadine has been determined using a combination of low-resolution 3D electron diffraction data and density functional theory . The molecular formula of Loratadine is C22H23ClN2O2 .Chemical Reactions Analysis

Loratadine undergoes various chemical reactions. For instance, it has been found that UV-NaClO had the highest degree of degradation on Loratadine under most conditions . Another study reported the determination of Loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection .Physical And Chemical Properties Analysis

Loratadine has a density of 1.3±0.1 g/cm3, boiling point of 531.3±50.0 °C at 760 mmHg, and vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 105.9±0.3 cm3, and it has a polar surface area of 42 Å2 .Scientific Research Applications

Antihistamine Drug

Loratadine is an antihistamine drug commonly used to relieve the symptoms of allergy . It has high permeability but low solubility under physiological conditions .

Solubility Enhancement

To overcome the problem of low solubility, scientists synthesized and characterized two Loratadine multi-component crystalline phases with oxalic acid (Oxa), i.e., a 1:1 Lor-Oxa conjugate acid-base (CAB) cocrystal (Lor-Oxa CAB) and a 2:1 Lor-Oxa cocrystal monohydrate (Lor-Oxa hydrate) . Both cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Lor and adequate physical stability .

Tablet Formulation Development

The intrinsic dissolution rate of Lor-Oxa CAB is 95 times that of Lor, which makes it a promising candidate for tablet formulation development .

Antineoplastic Effects in Lung Cancer

A retrospective study revealed a positive association between loratadine administration and ameliorated survival outcomes in lung cancer patients, exhibiting dose dependency .

5. Apoptosis Induction and Epithelial-Mesenchymal Transition (EMT) Reduction Rigorous in vitro and in vivo assays demonstrated that apoptosis induction and epithelial-mesenchymal transition (EMT) reduction were stimulated by moderate loratadine concentrations .

Pyroptosis Trigger

Pyroptosis was triggered by elevated dosages of loratadine . Loratadine was found to augment PPARγ levels, which acted as a gasdermin D transcription promoter and caspase-8 activation enhancer .

Anti-Inflammatory Activities

Loratadine suppresses pro-inflammatory factors via transcriptional regulation .

Pharmaceutical Research and Development

Loratadine is used as a model compound in pharmaceutical research and development .

Mechanism of Action

Target of Action

Loratadine, a second-generation antihistamine, primarily targets H1 histamine receptors . These receptors play a crucial role in allergic reactions, as histamine release is a key mediator in conditions such as allergic rhinitis and urticaria .

Mode of Action

Loratadine acts as a selective inverse agonist for peripheral H1 histamine receptors . When an allergic reaction occurs, histamine is released and binds to these receptors, causing symptoms associated with allergies . Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

Loratadine and its major metabolite, desloratadine, are known to inhibit the binding of pyrilamine to brain H1 receptors . This action tends to distribute to specific immune-regulatory tissues . Loratadine and its metabolites might inhibit immune-mediated allergic inflammation through the hypothalamic-pituitary-adrenal (HPA) axis .

Pharmacokinetics

After ingestion, loratadine is rapidly absorbed, with its effects kicking in within 1-2 hours . It is then metabolized to its active form, desloratadine, which significantly contributes to allergy relief . Loratadine is metabolized by cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, by cytochrome P450 2D6 (CYP2D6) .

Result of Action

At the molecular level, loratadine reduces the levels of nitric oxide, iNOS, IL-1β, TNF-α, IL-6, and COX-2 in cells treated with lipopolysaccharide . It also specifically inhibits the NF-kB pathway, targeting the Syk and Src proteins . In addition, loratadine has been found to influence a range of cellular pathways, notably those pertaining to the cell cycle, cell senescence, P53 signaling pathway, and apoptosis .

Action Environment

The onset of action of loratadine tablets was found to be 75 minutes for the relief of nasal and ocular symptoms in adults with seasonal allergic rhinitis . This suggests that the environment, specifically the presence of allergens, can influence the action and efficacy of loratadine .

properties

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNYMKQOSZNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Record name | loratadine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Loratadine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023224 | |

| Record name | Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1 mg/ml at 25°C | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Histamine release is a key mediator in allergic rhinitis and urticaria. As a result, loratadine exerts it's effect by targeting H1 histamine receptors. Loratadine binds to H1 histamine receptors found on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells among others. H1 histamine receptors fall under the wider umbrella of G-protein coupled receptors, and exist in a state of equilibrium between the active and inactive forms. Histamine binding to the H1-receptor facilitates cross linking between transmembrane domains III and V, stabilizing the active form of the receptor. On the other hand, antihistamines bind to a different site on the H1 receptor favouring the inactive form. Hence, loratadine can more accurately be classified as an "inverse agonist" as opposed to a "histamine antagonist", and can prevent or reduce the severity of histamine mediated symptoms., All of the available H1 receptor antagonists are reversible, competitive inhibitors of the interaction of histamine with H1 receptors. /H1 Receptor Antagonists/, H1 antagonists inhibit most responses of smooth muscle to histamine. /H1 Antagonists Receptors/, Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. /H1 Receptor Antagonists/, H1 antagonists strongly block the action of histamine that results in increased capillary permeability and formation of edema and wheal. /H1 Receptor Antagonists/, For more Mechanism of Action (Complete) data for LORATADINE (6 total), please visit the HSDB record page. | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORATADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetonitrile | |

CAS RN |

79794-75-5 | |

| Record name | Loratadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79794-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loratadine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079794755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | loratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758628 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | loratadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=721075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Loratadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJO3BO7QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LORATADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136 °C, 134 - 136 °C | |

| Record name | Loratadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LORATADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3578 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Loratadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the primary mechanism of action for loratadine?

A1: Loratadine functions primarily as a selective histamine H1-receptor antagonist. [, , ] This means it binds to H1 receptors in the body, preventing histamine from binding and triggering allergic reactions.

Q2: What are the downstream effects of loratadine's H1-receptor antagonism?

A2: By blocking histamine's actions, loratadine alleviates symptoms associated with allergic reactions such as sneezing, runny nose, itchy eyes, and skin reactions like hives. []

Q3: What is the molecular formula and weight of loratadine?

A3: Loratadine has a molecular formula of C22H23ClN2O2 and a molecular weight of 382.88 g/mol.

Q4: Is there any available spectroscopic data for loratadine?

A4: Yes, several studies have used spectroscopic techniques to characterize loratadine. These include UV spectroscopy [], Fourier transform infrared spectroscopy (FTIR) [, ], and X-ray powder diffraction (XRD). [, ]

Q5: How is loratadine absorbed, distributed, metabolized, and excreted (ADME)?

A5: Loratadine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1–2 hours. [, ] It undergoes extensive first-pass metabolism in the liver, primarily by CYP3A4 and CYP2D6 enzymes, to its active metabolite descarboethoxyloratadine (also known as desloratadine). [, , ] Both loratadine and descarboethoxyloratadine are eliminated primarily through urine and feces. []

Q6: Does the presence of food impact the absorption of loratadine?

A6: Unlike some medications, food does not significantly affect the absorption of desloratadine, the active metabolite of loratadine. []

Q7: Are there variations in loratadine pharmacokinetics between different populations?

A7: Yes, studies have shown that CYP2D6 polymorphisms, particularly the CYP2D6*10 allele prevalent in the Chinese population, can significantly affect loratadine pharmacokinetics, leading to variations in oral clearance and metabolic ratios. [] Similarly, Korean individuals showed slightly higher dose-normalized AUCinf and Cmax values compared to Caucasians, although this difference may not be clinically significant due to loratadine’s wide safety margin. []

Q8: Does renal insufficiency influence the disposition of loratadine?

A8: Research indicates that severe renal insufficiency does not significantly alter the disposition of loratadine. Hemodialysis has also been found to be ineffective in removing loratadine or descarboethoxyloratadine from the body. []

Q9: Does loratadine cross the blood-brain barrier and cause sedation?

A9: Studies using positron emission tomography (PET) have demonstrated that, at therapeutic doses, loratadine does not significantly bind to histamine H1 receptors in the brain and does not cause significant sedation. [] This is further supported by research showing insignificant amounts of loratadine entering the brain in animal models. []

Q10: Has loratadine demonstrated efficacy in in vitro studies?

A10: Yes, loratadine has shown anti-allergic effects in in vitro settings. It effectively inhibits histamine release from stimulated mast cells, both from rat peritoneal mast cells and a cloned murine mast cell line. []

Q11: What about loratadine's efficacy in in vivo models?

A11: Loratadine consistently demonstrates efficacy in various animal models of allergic conditions. It effectively inhibits allergic bronchospasm in guinea pigs, with greater potency than terfenadine. [] Additionally, loratadine significantly reduces bronchospasm during allergic anaphylaxis in rats. []

Q12: What is the efficacy of loratadine in treating chronic spontaneous urticaria (CSU)?

A12: A meta-analysis of various studies revealed that cetirizine at 10 mg once daily, both short-term and intermediate-term, effectively suppressed urticaria. [] While other studies suggest desloratadine and levocetirizine also demonstrate efficacy in treating CSU, more research is needed to determine the most effective H1-antihistamine for this condition. []

Q13: Does loratadine impact the chitinase-like protein YKL-40?

A13: In vitro studies using the human monocytic cell line (THP-1) have shown that loratadine can significantly reduce the release of YKL-40 induced by house dust mite (HDM) extract. [, ] This suggests potential anti-inflammatory effects of loratadine beyond its H1-receptor antagonist activity, particularly in conditions where YKL-40 plays a role.

Q14: How does loratadine interact with drug-metabolizing enzymes?

A14: Loratadine is primarily metabolized by CYP3A4 and CYP2D6 enzymes in the liver. [, ] Co-administration with strong inhibitors of these enzymes, such as ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor), can potentially increase loratadine's plasma concentrations. []

Q15: What is the solubility profile of loratadine?

A15: Loratadine exhibits pH-dependent solubility, with decreased solubility at higher pH levels. [] This characteristic can be problematic in post-bariatric surgery patients, where the gastric pH is often altered, potentially leading to incomplete dissolution and reduced bioavailability of the drug. []

Q16: What strategies have been explored to improve loratadine's solubility and bioavailability?

A16: Several approaches have been investigated to enhance loratadine's solubility and bioavailability, including:

- Coamorphous systems: Formulating loratadine with citric acid in a coamorphous system significantly increases its solubility and dissolution rate compared to crystalline or amorphous forms. []

- Self-emulsifying drug delivery systems (SEDDS): SEDDS formulations of loratadine have shown promising results in enhancing its bioavailability in rats. []

- Transdermal delivery: Developing loratadine gels with penetration enhancers, like polyoxyethylene 2-stearyl ether, can improve its transdermal delivery and potentially bypass first-pass metabolism. []

Q17: Are there any alternatives to loratadine for treating allergic conditions?

A17: Yes, several other second-generation non-sedating antihistamines are available, including:

- Desloratadine: The active metabolite of loratadine, offering similar efficacy with once-daily dosing. [, , ]

- Cetirizine: An effective antihistamine for CSU, available in both short-acting and long-acting formulations. []

- Fexofenadine: Shown to effectively suppress histamine-induced skin reactions and improve skin blood flow in clinical trials. []

- Levocetirizine: Demonstrated rapid and potent antihistaminic effects in clinical studies, potentially superior to desloratadine in suppressing skin reactivity. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.